molecular formula C19H16F2N4O3S2 B11259835 5-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzenesulfonamide

5-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B11259835
M. Wt: 450.5 g/mol
InChI Key: APTACDBTMDNVSF-UHFFFAOYSA-N
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Description

“5-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE” typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and thioamides.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.

    Sulfonamide formation: This is usually done by reacting the amine group with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled temperature and pressure: To ensure the stability of intermediates and final products.

    Purification techniques: Such as recrystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the triazole or thiazole rings.

    Substitution: The fluorine atoms and sulfonamide group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, nucleophiles, and electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a de-fluorinated compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as inhibitors of specific enzymes.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Antimicrobial Agents: Potential use as a drug to combat bacterial infections.

    Cancer Research: Investigation into its effects on cancer cell lines.

Industry

    Pharmaceuticals: Development of new drugs and therapeutic agents.

    Agriculture: Use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “5-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Such as sulfamethoxazole and sulfadiazine.

    Triazoles: Like fluconazole and itraconazole.

    Thiazoles: Including thiamine and benzothiazole.

Uniqueness

The unique combination of fluorine atoms, triazole, and thiazole rings in “5-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE” sets it apart from other compounds. This structure may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C19H16F2N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

5-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H16F2N4O3S2/c1-28-16-6-5-14(21)10-17(16)30(26,27)22-8-7-15-11-29-19-23-18(24-25(15)19)12-3-2-4-13(20)9-12/h2-6,9-11,22H,7-8H2,1H3

InChI Key

APTACDBTMDNVSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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